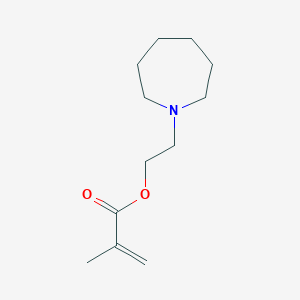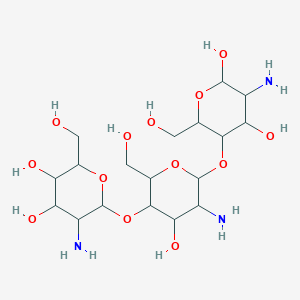
2-(Boc-amino)-3-(Cbz-amino)-1-propanol
Descripción general
Descripción
2-(Boc-amino)-3-(Cbz-amino)-1-propanol is a compound that features both Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy) protecting groups attached to amino functionalities on a propanol backbone. This compound is significant in organic synthesis, particularly in peptide chemistry, due to its dual-protected amino groups which facilitate selective deprotection and subsequent reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Boc-amino)-3-(Cbz-amino)-1-propanol typically involves the protection of amino groups on a propanol backbone. The process can be summarized as follows:
Starting Material: The synthesis begins with 3-amino-1-propanol.
Protection of the Amino Group: The amino group at the 3-position is first protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Protection of the Second Amino Group: The second amino group is then protected with a Cbz group using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated synthesis equipment to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the protecting groups under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (pyridinium chlorochromate) or TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or catalytic hydrogenation can be employed to remove the Cbz group.
Substitution: Tosyl chloride (TsCl) can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Deprotected amino alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Boc-amino)-3-(Cbz-amino)-1-propanol is widely used in:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: In the preparation of peptide-based probes and inhibitors.
Medicine: For the synthesis of peptide drugs and prodrugs.
Industry: In the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The compound itself does not have a direct mechanism of action as it is primarily used as an intermediate. its derivatives, particularly peptides, can interact with various molecular targets such as enzymes, receptors, and ion channels, modulating biological pathways and exerting therapeutic effects.
Comparación Con Compuestos Similares
2-(Boc-amino)-1-propanol: Lacks the Cbz protection, making it less versatile for selective deprotection.
3-(Cbz-amino)-1-propanol: Lacks the Boc protection, limiting its use in multi-step synthesis.
2-(Fmoc-amino)-3-(Cbz-amino)-1-propanol: Uses Fmoc (fluorenylmethyloxycarbonyl) instead of Boc, offering different deprotection conditions.
Uniqueness: 2-(Boc-amino)-3-(Cbz-amino)-1-propanol is unique due to its dual protection, allowing for selective deprotection and functionalization, which is crucial in the stepwise synthesis of complex peptides and other organic molecules.
This compound’s versatility and utility in synthetic chemistry make it a valuable tool for researchers and industrial chemists alike.
Propiedades
IUPAC Name |
benzyl N-[3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)18-13(10-19)9-17-14(20)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIQDJDXPRRWIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Dimethyl({[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamoyl})amine](/img/structure/B8070785.png)
![Dimethyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamoyl})amine](/img/structure/B8070791.png)




![Boronic acid, [4-[(3-pyridinylamino)carbonyl]phenyl]](/img/structure/B8070824.png)
![Boronic acid, B-[4-[[(2-chlorophenyl)amino]carbonyl]phenyl]-](/img/structure/B8070838.png)


![(1r,9s,13e)-1-Amino-13-ethylidene-11-methyl-6azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one](/img/structure/B8070863.png)



